2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine
Description
2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine is a heterocyclic compound that belongs to the class of 1,2,4-benzotriazines.
Properties
IUPAC Name |
2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4/c16-11-7-5-10(6-8-11)14-9-20-15(18-14)17-12-3-1-2-4-13(12)19-20/h5-9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBFAKALONTKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=C(N=C3N=C2C1)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-benzotriazines, including 2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine, can be achieved through various methods. One common approach involves the cyclization of N-(2-aminoaryl)hydrazides . Another method includes the coupling of 2-iodoaryl amides with N-Boc-protected hydrazine in the presence of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand, followed by in situ oxidation .
Industrial Production Methods
Industrial production methods for 1,2,4-benzotriazines typically involve large-scale cyclization reactions under controlled conditions to ensure high yields and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form stable benzotriazinyl radicals.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The bromine atom in the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like atmospheric oxygen and catalysts such as palladium on carbon (Pd/C) for oxidation reactions . Nucleophilic substitution reactions often require strong nucleophiles and appropriate solvents to facilitate the reaction .
Major Products
Scientific Research Applications
2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine involves its interaction with specific molecular targets and pathways. The compound can form stable radicals that interact with various biological molecules, potentially leading to therapeutic effects . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form radicals is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine include other 1,2,4-benzotriazines such as:
- 1,4-dihydro-1,2,4-benzotriazin-4-yl radicals (Blatter radicals)
- 3-amino-1,2,4-benzotriazines
- 3-aryl-1,2,4-benzotriazines
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the bromine atom, which can be further modified to create a wide range of derivatives with unique properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
